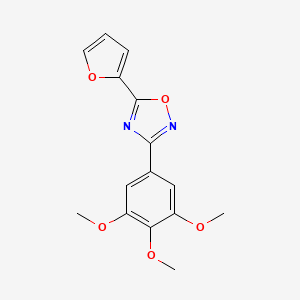![molecular formula C14H20N2O4S B7698777 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide CAS No. 915896-37-6](/img/structure/B7698777.png)
2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide, also known as MPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPSA belongs to the class of sulfonamide compounds and has been studied for its ability to modulate certain biological pathways that are involved in various diseases.
Aplicaciones Científicas De Investigación
2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to modulate immune responses, making it a potential treatment for autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide involves its ability to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various biological pathways that are dysregulated in diseases such as cancer and inflammation. By inhibiting the activity of these enzymes, this compound can modulate these pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells and modulate immune responses. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide in lab experiments include its high purity and yield, as well as its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Another direction is to study its safety and efficacy in animal models and clinical trials. Additionally, the development of more potent and selective this compound analogs could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide involves the reaction of 4-methylpiperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with chloroacetic acid to yield this compound. The synthesis of this compound has been optimized for high yield and purity, making it a suitable compound for scientific research.
Propiedades
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-6-8-16(9-7-11)21(18,19)13-4-2-12(3-5-13)20-10-14(15)17/h2-5,11H,6-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGKVLAYSWRBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

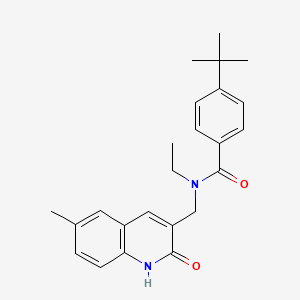
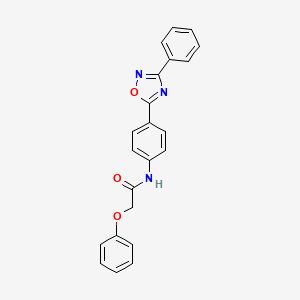

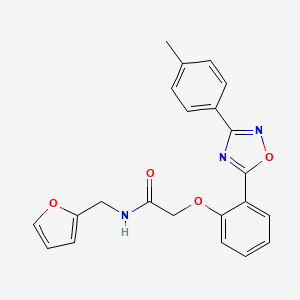
![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)
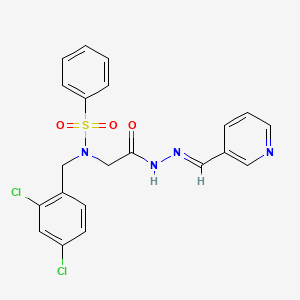
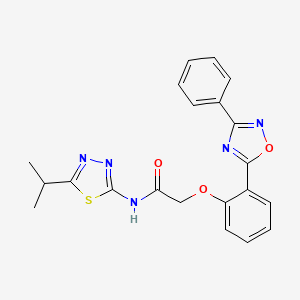
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)

